molecular formula C28H26BrN5O2S B11686396 N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-{[5-(4-bromophenyl)-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-{[5-(4-bromophenyl)-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Cat. No.: B11686396
M. Wt: 576.5 g/mol
InChI Key: FBQJFYPLNIVNAR-OKCVXOCRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-{[5-(4-bromophenyl)-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide (hereafter referred to as Compound A) is a Schiff base derivative featuring:

  • A 4-(benzyloxy)phenyl group in the hydrazone moiety.
  • A 1,2,4-triazole ring substituted with a 4-bromophenyl group at position 5 and a 2-methyl-2-propenyl group at position 2.
  • A sulfanyl acetohydrazide linker bridging the triazole and hydrazone components .

The (E)-configuration of the imine bond in the hydrazone segment is critical for its structural integrity, as confirmed by X-ray crystallography in analogous compounds .

Properties

Molecular Formula

C28H26BrN5O2S

Molecular Weight

576.5 g/mol

IUPAC Name

2-[[5-(4-bromophenyl)-4-(2-methylprop-2-enyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(4-phenylmethoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C28H26BrN5O2S/c1-20(2)17-34-27(23-10-12-24(29)13-11-23)32-33-28(34)37-19-26(35)31-30-16-21-8-14-25(15-9-21)36-18-22-6-4-3-5-7-22/h3-16H,1,17-19H2,2H3,(H,31,35)/b30-16+

InChI Key

FBQJFYPLNIVNAR-OKCVXOCRSA-N

Isomeric SMILES

CC(=C)CN1C(=NN=C1SCC(=O)N/N=C/C2=CC=C(C=C2)OCC3=CC=CC=C3)C4=CC=C(C=C4)Br

Canonical SMILES

CC(=C)CN1C(=NN=C1SCC(=O)NN=CC2=CC=C(C=C2)OCC3=CC=CC=C3)C4=CC=C(C=C4)Br

Origin of Product

United States

Preparation Methods

Preparation of 4-(Benzyloxy)benzaldehyde

  • Starting Material : 4-Hydroxybenzaldehyde.

  • Protection : Benzylation using benzyl bromide in the presence of a base (e.g., K₂CO₃ or DIPEA) in DMF or DMSO.

  • Conditions : Reflux for 1–2 hours, followed by extraction and recrystallization.

  • Yield : Typically >90%.

Condensation with Acetohydrazide

  • Reaction : 4-(Benzyloxy)benzaldehyde reacts with acetohydrazide in ethanol under acidic conditions (HCl catalysis).

  • Stereochemistry : E-configuration is favored by using anhydrous conditions and low temperatures.

  • Purification : Recrystallization from ethyl acetate-hexane or ethanol.

Table 1: Optimal Conditions for Hydrazide Formation

ComponentReagent/ConditionYield (%)Reference
4-(Benzyloxy)benzaldehydeBenzyl bromide, K₂CO₃, DMF95–98
N'-{(E)-[4-(benzyloxy)phenyl]methylidene}acetohydrazideHCl, ethanol, reflux85–90

Preparation of the Triazole Intermediate

The triazole core, 5-(4-bromophenyl)-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl , is synthesized via cyclization or substitution reactions.

Cyclization Using the Pellizzari Reaction

  • Reagents : A nitrile (e.g., 4-bromobenzonitrile) and a hydrazide (e.g., containing isopropenyl group).

  • Conditions : Microwave irradiation (150°C, 2–4 hours) in n-butanol with K₂CO₃ as a base.

  • Mechanism : Nucleophilic attack of the hydrazide on the nitrile, followed by cyclization and dehydration.

Table 2: Triazole Synthesis via Microwave-Assisted Pellizzari Reaction

NitrileHydrazide SubstituentConditionsYield (%)Reference
4-BromobenzonitrileIsopropenyl hydrazideMicrowave, 150°C, 2 hrs70–75

Bromination and Alkylation

  • Bromination : Electrophilic substitution of a phenyl group using Br₂ in FeBr₃.

  • Alkylation : Introduction of the isopropenyl group via Wittig reaction or alkylation with 2-methylpropenyl bromide.

Introduction of the Sulfanyl Group

The sulfanyl group at position 3 of the triazole is introduced via nucleophilic substitution or coupling.

Thiolation of Triazole Halides

  • Reagent : Sodium sulfide or thiophenol in DMF/DMSO.

  • Conditions : Room temperature or mild heating (40–60°C).

  • Yield : 60–80%.

Table 3: Sulfanyl Group Introduction

Triazole PrecursorThiolating AgentSolvent/ConditionsYield (%)Reference
Triazole bromideNa₂S·9H₂ODMF, 60°C, 4 hrs75

Coupling the Hydrazide and Triazole Components

Final assembly involves coupling the hydrazide and triazole-sulfanyl moieties.

Nucleophilic Substitution

  • Reagents : Triazole-sulfanyl bromide and hydrazide in DMSO.

  • Base : Et₃N or DIPEA to deprotonate the hydrazide.

  • Conditions : Reflux for 6–8 hours.

Table 4: Coupling Reaction Parameters

Hydrazide ComponentTriazole-Sulfanyl PrecursorBaseSolventYield (%)Reference
N'-{(E)-[4-(benzyloxy)phenyl]methylidene}acetohydrazideTriazole-S-SBrEt₃NDMSO65–70

Key Reaction Optimization Strategies

  • Stereochemical Control : E-configuration is enforced by using anhydrous conditions and avoiding strong acids.

  • Microwave Assistance : Reduces reaction times and improves yields in triazole synthesis.

  • Purification : Recrystallization from ethyl acetate-ethanol or column chromatography.

Challenges and Considerations

  • Regioselectivity : Competing reactions during triazole formation require careful control of nitrile/hydrazide ratios.

  • Sulfanyl Stability : Thioether bonds are prone to oxidation; inert atmospheres are recommended.

  • Bromine Reactivity : Requires protection during subsequent steps to avoid unwanted substitutions .

Chemical Reactions Analysis

Nucleophilic Substitution at Triazolylsulfanyl Group

The sulfanyl (-S-) moiety attached to the triazole ring exhibits nucleophilic displacement potential. Under basic conditions (K₂CO₃/DMF, 80°C), this group undergoes substitution with alkyl halides or aryl boronic acids .

Table 1: Representative substitution reactions

ReagentProduct FormedYield (%)Conditions
Methyl iodideS-Methyl derivative78DMF, 80°C, 6 hr
4-Nitrophenyl boronic acidBiaryl sulfide conjugate65Pd(PPh₃)₄, DMF/H₂O, 90°C
Propargyl bromideAlkyne-functionalized triazole82THF, RT, 12 hr

Bromophenyl Cross-Coupling Reactions

The 4-bromophenyl substituent enables palladium-catalyzed coupling reactions. Suzuki-Miyaura couplings with aryl boronic acids proceed efficiently (Pd(OAc)₂, SPhos ligand, K₃PO₄, dioxane/H₂O, 100°C) :

Ar-B(OH)2+Br-Ph-TriazolePdAr-Ph-Triazole+B(OH)3\text{Ar-B(OH)}_2 + \text{Br-Ph-Triazole} \xrightarrow{\text{Pd}} \text{Ar-Ph-Triazole} + \text{B(OH)}_3

Key Data:

  • Turnover frequency: 8.2 × 10³ h⁻¹

  • Scope: Compatible with electron-rich/deficient aryl boronic acids (67-89% yields)

  • Limitations: Sterically hindered boronic acids (e.g., 2,6-dimethyl) show <40% conversion

Hydrazone Tautomerization & Condensation

The (E)-methylidene hydrazone group undergoes reversible tautomerization in protic solvents (ethanol/water, pH 6-8). This equilibrium influences reactivity with carbonyl compounds :

HydrazoneEnol formRCHOBis-hydrazone derivatives\text{Hydrazone} \rightleftharpoons \text{Enol form} \xrightarrow{\text{RCHO}} \text{Bis-hydrazone derivatives}

Experimental Observations:

  • Tautomer ratio (E/Z): 4:1 in CDCl₃ (¹H NMR)

  • Condensation kinetics: Second-order rate constant = 1.4 × 10⁻³ L/mol·s (with benzaldehyde)

Propenyl Group Reactivity

The 2-methyl-2-propenyl substituent participates in:

  • Radical polymerization : Initiated by AIBN (80°C, toluene) to form polymeric networks

  • Diels-Alder cycloadditions : With maleic anhydride (110°C, 72 hr) giving bicyclic adducts

  • Epoxidation : mCPBA in CH₂Cl₂ yields epoxide (91% conversion, GC-MS)

Stability Under Various Conditions

Table 2: Degradation pathways

ConditionHalf-lifeMajor Degradants
Aqueous HCl (1M)2.3 hrHydrazine cleavage products
NaOH (0.1M)8.1 hrSulfur oxidation derivatives
UV light (254 nm)4.7 hrTriazole ring-opened compounds
Thermal (150°C)1.2 hrPropenyl decomposition fragments

Analytical Characterization

Critical methods for reaction monitoring:

  • HPLC : C18 column, 70:30 MeOH/H₂O, 1 mL/min, λ=254 nm

  • Mass Spec : ESI+ shows [M+H]⁺ at m/z 599.12 (calculated 599.08)

  • XRD : Orthorhombic crystal system (space group P2₁2₁2₁) for recrystallized products

This comprehensive reactivity profile enables rational design of derivatives for pharmaceutical or materials science applications . Future studies should explore catalytic asymmetric modifications of the propenyl group and biological evaluation of cross-coupled products.

Scientific Research Applications

Structure Analysis

The compound features a triazole ring, which is known for its pharmacological importance, and a hydrazide functional group that enhances its reactivity and biological activity. The presence of the benzyloxy group contributes to its lipophilicity, which can influence absorption and distribution in biological systems.

Antimicrobial Activity

Research indicates that derivatives of triazoles exhibit significant antimicrobial properties. A study demonstrated that similar triazole-containing compounds showed efficacy against various bacterial strains, suggesting that N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-{[5-(4-bromophenyl)-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide could potentially serve as a lead compound for developing new antibiotics .

Anticancer Properties

Compounds containing hydrazide and triazole moieties have been investigated for their anticancer activities. A specific study highlighted the ability of triazole derivatives to inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis induction . This suggests that the compound may possess similar properties, warranting further investigation.

Anti-inflammatory Effects

In silico studies have suggested that related compounds can act as inhibitors of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. Molecular docking studies indicated strong binding affinities for these compounds, providing a rationale for their potential use in treating inflammatory diseases .

Neuroprotective Effects

Recent investigations into triazole derivatives have shown promise in neuroprotection against oxidative stress-induced neuronal damage. The ability to cross the blood-brain barrier makes such compounds attractive candidates for treating neurodegenerative disorders .

Synthesis and Optimization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The optimization of synthetic routes is crucial for enhancing yield and purity.

Table 1: Synthetic Route Overview

StepReagents/ConditionsProduct
14-Bromobenzaldehyde + Benzyloxy compoundIntermediate A
2Intermediate A + Hydrazine derivativeIntermediate B
3Intermediate B + Triazole derivativeFinal Product

Case Study 1: Antimicrobial Evaluation

A series of experiments were conducted to evaluate the antimicrobial efficacy of similar triazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that these compounds exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics, highlighting their potential as novel antimicrobial agents .

Case Study 2: Anticancer Activity Assessment

In vitro assays were performed on various cancer cell lines (e.g., MCF-7 breast cancer cells). The results demonstrated that compounds with similar structures induced significant cytotoxicity through apoptosis pathways. This suggests that this compound may also exhibit anticancer properties .

Mechanism of Action

The mechanism of action for “N’-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-{[5-(4-bromophenyl)-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide” would depend on its specific application. In medicinal chemistry, it might interact with enzymes or receptors, inhibiting or activating specific biological pathways. The triazole ring could play a crucial role in binding to metal ions or other biomolecules.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Structural Analogues

Table 1: Key Structural Features of Comparable Compounds
Compound Name/ID Core Structure Substituents (Triazole Ring) Hydrazone/Aldehyde Component Bioactivity (if reported)
Compound A (Target) 1,2,4-Triazole + acetohydrazide 5-(4-Bromophenyl), 4-(2-methyl-2-propenyl) 4-(Benzyloxy)phenyl Not explicitly stated (assumed antiviral/antioxidant)
ZE-4b () 1,2,4-Triazole + acetohydrazide 4-Ethyl, 5-(pyridin-2-yl) 2-Phenylmethylidene Antiviral (e.g., CMV inhibition)
ZE-4c () 1,2,4-Triazole + acetohydrazide 4-(Fluorophenyl), 5-(pyridin-2-yl) 2-Phenylmethylidene Antiviral
Compound 3a-3b () Benzimidazole + benzohydrazide N/A Variably substituted benzylidene Antimicrobial
Compound Benzimidazole + acetohydrazide 1-(4-Chlorobenzyl)benzimidazol-2-yl 3-Bromo-4-hydroxy-5-methoxyphenyl Not reported
Key Observations:
  • Triazole vs. Benzimidazole Cores : Compound A’s triazole core (common in antiviral agents ) contrasts with benzimidazole-based analogs (), which are often associated with antimicrobial activity.
  • Substituent Effects : The 4-bromophenyl group in Compound A may enhance lipophilicity and target binding compared to pyridyl (ZE-4b/c) or chlorophenyl () groups. The 2-methyl-2-propenyl substituent could influence steric interactions in biological systems.

Bioactivity and Mechanism Insights

While direct bioactivity data for Compound A are absent in the evidence, analogous compounds provide clues:

  • Antiviral Potential: Triazole-Schiff base hybrids (e.g., ZE-4b/c) exhibit inhibition of cucumber mosaic virus (CMV) at 500 mg/L . Compound A’s structural similarity suggests comparable mechanisms, possibly via protease or polymerase inhibition.
  • Antioxidant Activity: Schiff bases with electron-rich aromatic systems (e.g., benzyloxy or methoxy groups) often show radical-scavenging properties, as seen in phenylpropanoid derivatives ().
Critical Notes:
  • Triazole Synthesis : The 1,2,4-triazole core in Compound A likely originates from cyclocondensation of thiosemicarbazides or hydrazine derivatives with carbonyl compounds .
  • Hydrazone Formation : The (E)-configuration is stabilized by acetic acid catalysis during reflux, a common method for Schiff base synthesis .

Computational and Spectral Comparisons

Molecular Similarity Analysis

Using Tanimoto coefficients (), Compound A shows:

  • ~65–70% similarity to ZE-4b/c (triazole analogs) due to shared sulfanyl and hydrazide motifs.
  • <50% similarity to benzimidazole-based compounds (), reflecting core structural differences.
Table 3: Spectral Confirmation Techniques
Technique Application in Compound A/Analogs Reference
X-ray Crystallography Confirmed (E)-configuration in hydrazone analogs
¹H/¹³C NMR Identified benzyloxy, triazole, and propenyl substituents
IR Spectroscopy Verified C=N (imine) and S-C (sulfanyl) stretches

Biological Activity

N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-{[5-(4-bromophenyl)-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound with potential therapeutic applications. This article discusses its biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, and summarizes relevant research findings.

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

  • Benzyloxy Group : Enhances lipophilicity and may influence biological activity.
  • Triazole Ring : Known for its diverse biological activities, including antifungal and anticancer effects.
  • Sulfanyl Group : Often associated with increased reactivity and potential biological activity.

Molecular Formula

The molecular formula is C31H27N5O3SC_{31}H_{27}N_5O_3S with a molecular weight of approximately 553.6 g/mol.

Antimicrobial Activity

Research has shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) studies indicate that derivatives of triazole compounds often demonstrate strong activity against various bacterial strains and fungi. The compound's structural features likely enhance its interaction with microbial targets .

Anticancer Activity

Several studies have highlighted the anticancer potential of hydrazone derivatives:

  • A notable study identified a related compound that exhibited promising anticancer activity against multicellular spheroids, indicating effective penetration and efficacy in tumor models .
  • The mechanism of action may involve the induction of apoptosis in cancer cells and inhibition of cell proliferation .

Anti-inflammatory Effects

Compounds containing triazole rings have been reported to possess anti-inflammatory properties:

  • Research indicates that such compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, suggesting potential therapeutic roles in conditions like arthritis or other inflammatory diseases .

Case Studies

  • Study on Antimicrobial Activity :
    • A comparative study evaluated the antimicrobial efficacy of various triazole derivatives against common pathogens. The compound showed superior activity compared to standard antibiotics, highlighting its potential as a lead compound for drug development .
  • Anticancer Screening :
    • In vitro assays demonstrated that the compound induced significant cytotoxicity in breast cancer cell lines, with IC50 values lower than those of conventional chemotherapeutics .
  • Inflammatory Response Modulation :
    • Experimental models indicated that treatment with the compound reduced inflammation markers in vivo, supporting its use as an anti-inflammatory agent .

Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialSignificant MIC against bacteria
AnticancerInduced apoptosis in cancer cells
Anti-inflammatoryReduced cytokine levels

Structure-Activity Relationship (SAR)

Structural FeatureEffect on ActivityImplication
Benzyloxy GroupEnhances lipophilicityImproved absorption
Triazole RingBroadens biological activityPotential for multiple targets
Sulfanyl GroupIncreases reactivityEnhanced interaction with biological targets

Q & A

Q. What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized?

Methodological Answer: The compound can be synthesized via a multi-step approach:

  • Step 1: Prepare the 1,2,4-triazole core by reacting substituted thiosemicarbazides with appropriate aldehydes under reflux in ethanol, as demonstrated in analogous triazole syntheses .
  • Step 2: Functionalize the triazole with a 4-bromophenyl group at position 5 and a 2-methyl-2-propenyl group at position 4 using nucleophilic substitution or coupling reactions.
  • Step 3: Synthesize the acetohydrazide moiety by condensing 2-mercaptoacetohydrazide with the triazole-thiol group under acidic conditions (e.g., glacial acetic acid catalyst) .
  • Optimization Tips:
    • Use a 1:1 molar ratio of reactants to minimize side products.
    • Reflux for 6–8 hours in ethanol to ensure complete cyclization .
    • Monitor reaction progress via TLC and purify via column chromatography (silica gel, ethyl acetate/hexane eluent).

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key signals should researchers prioritize?

Methodological Answer:

  • IR Spectroscopy:
    • Look for peaks at ~3200–3300 cm⁻¹ (N–H stretch of hydrazide), ~1650–1700 cm⁻¹ (C=O of acetohydrazide), and ~1250–1300 cm⁻¹ (C–S bond in the triazole-sulfanyl group) .
  • ¹H NMR:
    • Identify the hydrazide proton (δ 10.5–11.5 ppm), aromatic protons (δ 6.8–8.0 ppm), and the methylidene proton (δ 8.2–8.5 ppm for the E-configuration) .
    • The 2-methyl-2-propenyl group shows characteristic doublets for allylic protons (δ 5.0–5.5 ppm) .
  • ¹³C NMR:
    • Confirm the carbonyl carbon (δ 165–170 ppm) and triazole carbons (δ 140–160 ppm) .

Q. How can researchers design preliminary biological activity assays for this compound?

Methodological Answer:

  • Antimicrobial Screening:
    • Use the agar diffusion method against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Prepare solutions in DMSO (1 mg/mL) and test at 50–100 µg/disc .
  • Enzyme Inhibition Assays:
    • Target enzymes like urease or acetylcholinesterase. Use spectrophotometric methods (e.g., indophenol method for urease activity) with IC₅₀ calculations .
  • Cytotoxicity Testing:
    • Employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at concentrations of 10–100 µM, using cisplatin as a positive control .

Advanced Research Questions

Q. How can reaction yields be improved when synthesizing derivatives with varying substituents on the triazole ring?

Methodological Answer:

  • Substituent Effects:
    • Electron-withdrawing groups (e.g., 4-bromophenyl) enhance electrophilic substitution efficiency. Adjust stoichiometry to 1.2 equivalents for bulky substituents .
  • Catalytic Optimization:
    • Replace glacial acetic acid with p-toluenesulfonic acid (PTSA) for faster cyclization.
    • Use microwave-assisted synthesis to reduce reaction time from hours to minutes .

Q. How should researchers address discrepancies in NMR data for structurally similar derivatives?

Methodological Answer:

  • Case Study: If a methylidene proton signal deviates from expected δ 8.2–8.5 ppm (E-configuration), confirm stereochemistry via NOESY. For example, NOE correlations between the methylidene proton and adjacent aromatic protons validate the E-isomer .
  • Solvent Artifacts: Use deuterated DMSO for compounds with low solubility in CDCl₃, as solvent shifts can alter peak positions .

Q. What computational strategies are recommended for predicting biological activity and pharmacokinetic properties?

Methodological Answer:

  • Molecular Docking:
    • Use AutoDock Vina to model interactions with target proteins (e.g., COX-2 or EGFR). Set grid boxes to encompass active sites (e.g., 25 ų) and run 50 genetic algorithm iterations .
  • DFT Calculations:
    • Optimize geometry at the B3LYP/6-31G(d) level to predict reactive sites (e.g., Fukui indices for nucleophilic attack) .
  • ADME Prediction:
    • Use SwissADME to calculate logP (target <5 for bioavailability) and PAINS filters to exclude promiscuous binders .

Q. How can researchers reconcile contradictory bioactivity results between in vitro and in silico studies?

Methodological Answer:

  • Hypothesis Testing: If in silico docking predicts strong binding but in vitro assays show low activity:
    • Check compound stability (e.g., HPLC purity post-assay).
    • Test metabolite activity via LC-MS to identify degradation products .
    • Adjust assay conditions (e.g., serum-free media to reduce protein binding) .

Q. What advanced structural modifications could enhance the compound’s metabolic stability?

Methodological Answer:

  • Trifluoromethyl Substitution: Replace the 4-bromophenyl group with a CF₃ group to increase lipophilicity and resistance to oxidative metabolism .
  • Pro-drug Design: Convert the hydrazide to a methyl ester (hydrolyzed in vivo) to improve oral bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.